molecular formula C₁₇H₁₉N₅O₈S₂ B1145325 (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(hydroxy CAS No. 752152-44-6

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(hydroxy

Cat. No. B1145325
M. Wt: 485.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(hydroxy is a useful research compound. Its molecular formula is C₁₇H₁₉N₅O₈S₂ and its molecular weight is 485.49. The purity is usually 95%.
BenchChem offers high-quality (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(hydroxy suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(hydroxy including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(hydroxy' involves the use of several chemical reactions to form the final product. The key steps in the synthesis pathway include the protection of functional groups, formation of amide bonds, and deprotection of functional groups.

Starting Materials
L-alanine, thiazole-4-carboxylic acid, methyl acetoacetate, 2-amino-4-thiazolecarboxylic acid, N-hydroxysuccinimide, N,N'-dicyclohexylcarbodiimide, triethylamine, N,N-dimethylformamide, diisopropylethylamine, trifluoroacetic acid, ethanol, sodium hydroxide, hydrochloric acid, wate

Reaction
Protection of L-alanine amino group with tert-butyloxycarbonyl (Boc) group using Boc2O and triethylamine in dichloromethane, Protection of thiazole-4-carboxylic acid carboxylic acid group with methyl ester using methanol and hydrochloric acid, Formation of methyl acetoacetate enolate using sodium ethoxide in ethanol, Addition of thiazole-4-carboxylic acid methyl ester to methyl acetoacetate enolate using sodium ethoxide in ethanol to form 3-(thiazol-4-yl)-pentane-2,4-dione, Protection of 2-amino-4-thiazolecarboxylic acid amino group with tert-butyloxycarbonyl (Boc) group using Boc2O and triethylamine in dichloromethane, Formation of amide bond between 3-(thiazol-4-yl)-pentane-2,4-dione and Boc-2-amino-4-thiazolecarboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in N,N-dimethylformamide (DMF), Deprotection of Boc groups using trifluoroacetic acid in dichloromethane, Formation of amide bond between L-alanine and deprotected 3-(thiazol-4-yl)-pentane-2,4-dione-Boc-2-amino-4-thiazolecarboxylic acid using DCC and NHS in DMF, Deprotection of Boc group using trifluoroacetic acid in dichloromethane, Formation of imine between carboxylic acid group of the compound and 1-carboxy-1-methylethoxyamine using diisopropylethylamine in dichloromethane, Reduction of imine using sodium borohydride in ethanol, Acidification of the reaction mixture using hydrochloric acid, Purification of the final product using column chromatography with a mixture of methanol and water as the eluent

properties

CAS RN

752152-44-6

Product Name

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(hydroxy

Molecular Formula

C₁₇H₁₉N₅O₈S₂

Molecular Weight

485.49

Origin of Product

United States

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